molecular formula C22H25BrN4O4S B11609403 3-[(2E)-2-(5-bromo-2-methoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide

3-[(2E)-2-(5-bromo-2-methoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide

Cat. No.: B11609403
M. Wt: 521.4 g/mol
InChI Key: HKOZHESUSKLXNS-ZVHZXABRSA-N
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Description

3-[(2E)-2-(5-bromo-2-methoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a brominated methoxybenzylidene group, and a tert-butylpropanamide moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-(5-bromo-2-methoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Bromination and Methoxylation: The benzylidene group is brominated and methoxylated using bromine and methanol under controlled conditions.

    Hydrazone Formation: The benzylidene derivative is reacted with hydrazine to form the hydrazone intermediate.

    Coupling with tert-Butylpropanamide: The final step involves coupling the hydrazone intermediate with tert-butylpropanamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazone moieties.

    Reduction: Reduction reactions can target the benzothiazole ring and the hydrazone linkage.

    Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: Reduced forms of the benzothiazole and hydrazone groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Probes: Used in the study of biological pathways and mechanisms.

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.

    Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.

Industry

    Chemical Synthesis: Employed in the synthesis of other complex organic molecules.

    Polymer Science:

Mechanism of Action

The mechanism of action of 3-[(2E)-2-(5-bromo-2-methoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide involves interactions with specific molecular targets and pathways. The benzothiazole ring and hydrazone linkage are key functional groups that interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group and the specific substitution pattern in 3-[(2E)-2-(5-bromo-2-methoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide distinguishes it from similar compounds. These structural features contribute to its unique chemical reactivity and biological activity.

Properties

Molecular Formula

C22H25BrN4O4S

Molecular Weight

521.4 g/mol

IUPAC Name

3-[[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-tert-butylpropanamide

InChI

InChI=1S/C22H25BrN4O4S/c1-22(2,3)25-20(28)11-12-27(24-14-15-13-16(23)9-10-18(15)31-4)21-17-7-5-6-8-19(17)32(29,30)26-21/h5-10,13-14H,11-12H2,1-4H3,(H,25,28)/b24-14+

InChI Key

HKOZHESUSKLXNS-ZVHZXABRSA-N

Isomeric SMILES

CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=C(C=CC(=C3)Br)OC

Canonical SMILES

CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=C(C=CC(=C3)Br)OC

Origin of Product

United States

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